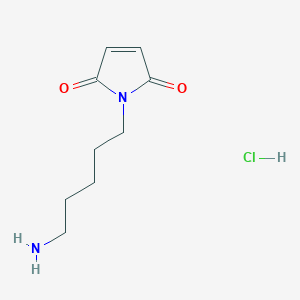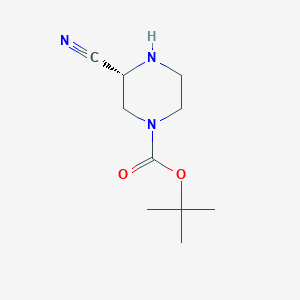
Chlorhydrate de N-(5-aminopentyl)maléimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-(5-Aminopentyl)maleimide hydrochloride salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mécanisme D'action
Target of Action
This compound is commonly used in biochemistry and molecular biology research
Mode of Action
Maleimide compounds are known to react with thiol groups in proteins, forming stable thioether bonds . This suggests that N-(5-Aminopentyl)maleimide hydrochloride salt may interact with its targets through a similar mechanism.
Action Environment
It is known that this compound is sensitive to light, moisture, and heat , suggesting that these factors could potentially influence its action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)maleimide hydrochloride salt typically involves the reaction of maleimide with 5-aminopentylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of N-(5-Aminopentyl)maleimide hydrochloride salt involves large-scale synthesis using similar reaction conditions but optimized for mass production. The compound is often purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) to achieve a purity of over 96% .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Aminopentyl)maleimide hydrochloride salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Addition Reactions: The maleimide moiety can undergo Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with N-(5-Aminopentyl)maleimide hydrochloride salt include bases, acids, and nucleophiles. Typical reaction conditions involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving N-(5-Aminopentyl)maleimide hydrochloride salt depend on the specific reagents and conditions used. For example, Michael addition reactions with thiols can produce thioether derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Aminopentyl)maleimide: Similar structure but without the hydrochloride salt.
N-(6-Aminohexyl)maleimide: Longer carbon chain in the amino group.
N-(4-Aminobutyl)maleimide: Shorter carbon chain in the amino group.
Uniqueness
N-(5-Aminopentyl)maleimide hydrochloride salt is unique due to its specific chain length and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly suitable for biological and medicinal applications .
Propriétés
IUPAC Name |
1-(5-aminopentyl)pyrrole-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRSYXWTVSTKLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633313 |
Source


|
| Record name | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510709-83-8 |
Source


|
| Record name | 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)


![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)





![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

